molecular formula C12H18O B7999790 1-(3-ethylphenyl)-2-methylpropan-2-ol CAS No. 1754-69-4

1-(3-ethylphenyl)-2-methylpropan-2-ol

Cat. No.: B7999790
CAS No.: 1754-69-4
M. Wt: 178.27 g/mol
InChI Key: BDUFZCOVEPVDNZ-UHFFFAOYSA-N
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Description

1-(3-ethylphenyl)-2-methylpropan-2-ol is an organic compound with a molecular formula of C11H16O. It is a derivative of phenylpropanol and is characterized by the presence of an ethyl group at the third position of the phenyl ring and a methyl group at the second position of the propanol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-ethylphenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-ethylbenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -10°C to 0°C

    Reagents: Isobutylmagnesium bromide, 3-ethylbenzaldehyde

    Hydrolysis: Using dilute acid (e.g., HCl)

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates

    Purification: Distillation or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons

    Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)

Major Products Formed

    Oxidation: 3-ethylbenzaldehyde, 3-ethylbenzoic acid

    Reduction: 1-(3-Ethylphenyl)-2-methylpropanol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(3-ethylphenyl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethylphenyl-2-propanol
  • 3-Ethylbenzaldehyde
  • 3-Ethylbenzoic acid

Uniqueness

1-(3-ethylphenyl)-2-methylpropan-2-ol is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(3-ethylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-10-6-5-7-11(8-10)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUFZCOVEPVDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298014
Record name 3-Ethyl-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-69-4
Record name 3-Ethyl-α,α-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1754-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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